Cas no 1111129-23-7 (5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde)

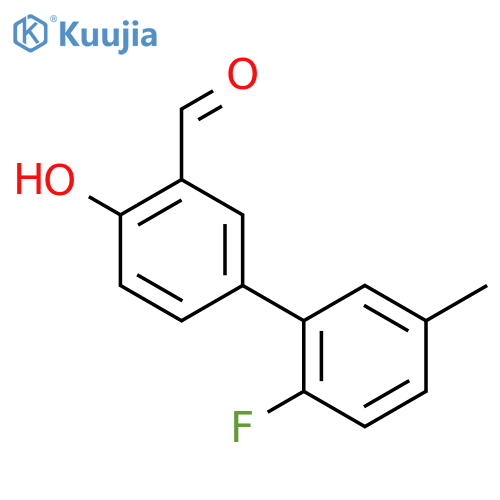

1111129-23-7 structure

商品名:5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde

CAS番号:1111129-23-7

MF:C14H11FO2

メガワット:230.234347581863

MDL:MFCD11877744

CID:1202815

PubChem ID:53220339

5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde

- MFCD11877744

- DTXSID30685086

- 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde

- 4-(2-FLUORO-5-METHYLPHENYL)-2-FORMYLPHENOL

- 4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%

- 1111129-23-7

-

- MDL: MFCD11877744

- インチ: InChI=1S/C14H11FO2/c1-9-2-4-13(15)12(6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3

- InChIKey: UKTQCSCPACAXJK-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C=O

計算された属性

- せいみつぶんしりょう: 230.07430775g/mol

- どういたいしつりょう: 230.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 37.3Ų

5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320734-5g |

4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%; . |

1111129-23-7 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| abcr | AB320734-5 g |

4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%; . |

1111129-23-7 | 95% | 5g |

€1159.00 | 2023-04-26 |

5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1111129-23-7 (5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1111129-23-7)5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde

清らかである:99%

はかる:5g

価格 ($):687.0